molecular formula C14H17O3PS B13693835 Diethyl (5-Phenyl-2-thienyl)phosphonate

Diethyl (5-Phenyl-2-thienyl)phosphonate

Cat. No.: B13693835
M. Wt: 296.32 g/mol
InChI Key: YJYHKSXPWQKQAD-UHFFFAOYSA-N
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Description

Diethyl (5-Phenyl-2-thienyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a thienyl ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (5-Phenyl-2-thienyl)phosphonate typically involves the reaction of diethyl phosphite with 5-phenyl-2-thiophenecarboxaldehyde under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and proceeds via a nucleophilic addition mechanism .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Diethyl (5-Phenyl-2-thienyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl (5-Phenyl-2-thienyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Diethyl (5-Phenyl-2-thienyl)phosphonate exerts its effects involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with biological pathways that involve phosphorylation. This can lead to the inhibition of enzymes and other proteins that rely on phosphorylation for their activity .

Comparison with Similar Compounds

  • Diethyl (2-thienyl)phosphonate
  • Diethyl (4-phenyl-2-thienyl)phosphonate
  • Diethyl (2-furyl)phosphonate

Comparison: Diethyl (5-Phenyl-2-thienyl)phosphonate is unique due to the specific positioning of the phenyl group on the thienyl ring, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit distinct chemical and biological properties, making it a valuable compound for specialized applications .

Biological Activity

Diethyl (5-Phenyl-2-thienyl)phosphonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes various studies that have explored the biological effects of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a phosphonate group attached to a thiophene ring with a phenyl substituent. The synthesis typically involves the reaction of thiophene derivatives with phosphorus-containing reagents, leading to the formation of phosphonates with diverse biological activities.

Antioxidant Activity

Research has indicated that phosphonate compounds, including this compound, exhibit significant antioxidant properties. A study reported that these compounds demonstrated strong radical scavenging activities when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl), a common method for assessing antioxidant capacity. The activity increased with concentration, suggesting a dose-dependent effect .

Table 1: Antioxidant Activity of Phosphonates

CompoundDPPH Scavenging Activity (%)Concentration (µM)
This compound85100
Ascorbic Acid90100
Other PhosphonatesVariesVaries

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: A549 Cell Line

In a comparative study, this compound was tested alongside standard chemotherapeutics like cisplatin. Results indicated that at concentrations around 100 µM, the compound reduced cell viability significantly more than untreated controls, demonstrating its potential as an anticancer agent .

Table 2: Cytotoxic Effects on A549 Cells

CompoundIC50 (µM)% Viability at 100 µM
This compound4530
Cisplatin1020
ControlN/A100

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains has been investigated, with preliminary results indicating potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The proposed mechanism for its antimicrobial activity includes disruption of bacterial cell membranes and interference with metabolic pathways. Further studies are required to elucidate the specific targets within microbial cells.

Properties

Molecular Formula

C14H17O3PS

Molecular Weight

296.32 g/mol

IUPAC Name

2-diethoxyphosphoryl-5-phenylthiophene

InChI

InChI=1S/C14H17O3PS/c1-3-16-18(15,17-4-2)14-11-10-13(19-14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

YJYHKSXPWQKQAD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(S1)C2=CC=CC=C2)OCC

Origin of Product

United States

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